molecular formula C15H14Cl2N2O3S B3664967 5-(aminosulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide

5-(aminosulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B3664967
M. Wt: 373.3 g/mol
InChI Key: MUTOZYLQVYASAD-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring . They are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals .


Synthesis Analysis

The synthesis of benzamides typically involves the reaction of benzoyl chloride with ammonia or a primary or secondary amine . The specific synthesis route for “5-(aminosulfonyl)-2,4-dichloro-N-(3,4-dimethylphenyl)benzamide” would likely involve similar reactions, but with additional steps to introduce the aminosulfonyl, dichloro, and dimethylphenyl groups .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The specific compound you mentioned would have additional substituents on the benzene ring, including an aminosulfonyl group, two chlorine atoms, and a dimethylphenyl group .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and the corresponding amine . They can also participate in nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of a benzamide would depend on its specific use. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

Benzamides can be harmful if swallowed and may cause eye irritation . They should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent exposure .

Future Directions

The future directions for research on benzamides could include the development of new synthetic methods, the exploration of new applications (for example, in medicine or materials science), and the investigation of their physical and chemical properties .

Properties

IUPAC Name

2,4-dichloro-N-(3,4-dimethylphenyl)-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-8-3-4-10(5-9(8)2)19-15(20)11-6-14(23(18,21)22)13(17)7-12(11)16/h3-7H,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTOZYLQVYASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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